molecular formula C44H42N6O B1147432 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-10-5

2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No. B1147432
M. Wt: 670.84
InChI Key:
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.4]nonane derivatives, including structures similar to 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one, involves multi-step chemical reactions that typically start with the formation of the core ring system followed by the introduction of substituents through various functional group transformations. For instance, the regioselective synthesis of diazaspiro[4.4]nonane and tetrazaspiro[4.5]decane derivatives has been achieved through cycloaddition reactions and subsequent modifications (Farag et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of these compounds, particularly through X-ray crystallography, provides insights into their three-dimensional conformations, which are crucial for understanding their chemical reactivity and potential interactions with biological targets. Studies on similar compounds have detailed the crystalline and molecular structures, highlighting the spiro configuration and the relative orientation of substituents around the core (Silaichev et al., 2012).

Scientific Research Applications

Medicinal Chemistry and Drug Development

In the sphere of medicinal chemistry, the compound has been extensively evaluated for its pharmacological properties. Studies have highlighted its role as a potent inhibitor in specific biochemical pathways, contributing to the development of new therapeutic agents. For instance, research by Wong et al. (1991) on the pharmacology of related compounds in vivo has provided insights into their selective and competitive inhibition of certain physiological responses, which is crucial for designing drugs with targeted actions (Wong et al., 1991).

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives has been a significant area of research, focusing on developing efficient and scalable methods. The work by Qiu et al. (2009) on synthesizing key intermediates for anti-inflammatory drugs showcases the importance of understanding the chemical properties and reactivity of such complex molecules (Qiu et al., 2009).

Biological Activities and Mechanisms

Investigations into the biological activities of this compound have revealed its potential in addressing various health conditions. The anticancer activities of similar compounds, as reported by Kuete et al. (2017), demonstrate the compound's relevance in cancer research, highlighting its cytotoxic effects against specific cancer cell lines (Kuete et al., 2017).

Advanced Materials and Applications

Beyond its medicinal applications, this compound has been explored in the development of advanced materials. Research by Salimgareeva and Kolesov (2005) on plastic scintillators illustrates the broader applicability of such compounds in creating materials with unique properties for technological applications (Salimgareeva & Kolesov, 2005).

properties

CAS RN

138402-10-5

Product Name

2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C44H42N6O

Molecular Weight

670.84

IUPAC Name

2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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